molecular formula C19H26O4S B033192 Propargite CAS No. 2312-35-8

Propargite

Cat. No. B033192
CAS RN: 2312-35-8
M. Wt: 350.5 g/mol
InChI Key: ZYHMJXZULPZUED-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of propargite involves various chemical reactions, utilizing different catalysts and conditions to produce propargylamines, which are essential intermediates. For instance, gold(III) salen complexes catalyze a three-component coupling reaction of aldehydes, amines, and alkynes in water, yielding propargylamines at 40°C with excellent yields and diastereoselectivities (Lo et al., 2006). Moreover, propargylamines are synthesized through direct addition of alkynes to imines and related C=N electrophiles in the presence of metal catalysts or promoters, highlighting the methodological advancements in their preparation (Zani & Bolm, 2006).

Molecular Structure Analysis

The molecular structure of propargite and its intermediates, such as propargylamines, plays a crucial role in their reactivity and application in synthesis. Propargylamines, for instance, have been extensively studied for their versatility and application in synthesizing heterocyclic compounds, which are significant in various drugs and biologically active molecules (Budi et al., 2021).

Chemical Reactions and Properties

Propargylamines undergo various chemical transformations, offering pathways to diverse organic compounds. The synthesis of heterocycles from propargylamines is particularly noteworthy, as it underscores the importance of these intermediates in accessing biologically relevant structures (Budi et al., 2021). These reactions exemplify the chemical versatility of propargite-related compounds.

Physical Properties Analysis

The physical properties of propargite, such as its dissipation behavior in the environment and its persistence in soil and crops like apples and tea, are essential for understanding its environmental impact. Studies have shown that propargite's half-life in soil ranges from 43 to 45 days, indicating its persistence, while in plant matrices like tea and apple, it dissipates much faster, within 1.66-2.61 days (Kumar et al., 2005).

Scientific Research Applications

  • Synthesis and Functionalization of Building Blocks and Intermediates

    • Field : Organic Chemistry
    • Application : Propargite is used in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
    • Method : The propargyl group is introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
    • Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
  • Solvent-free Synthesis of Propargylamines

    • Field : Green Chemistry
    • Application : Propargite is used in the solvent-free synthesis of propargylamines via A3 and KA2 coupling reactions .
    • Method : This green approach to synthesize propargylamines is very relevant .
    • Results : The review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
  • Insecticide Against Mites

    • Field : Agriculture and Pest Control
    • Application : Propargite is used as a pesticide to kill mites .
    • Method : It is a contact insecticide, which means it must come into direct contact with the mites to be effective .
    • Results : Propargite is a broad-spectrum insecticide that belongs to organosulfur insecticides. It is a mitochondrial ATPase inhibitor, which destroys the normal metabolism of mites through contact killing and stomach poisoning .
  • Eye and Skin Irritant

    • Field : Toxicology
    • Application : Propargite can cause eye and skin irritation, and possibly sensitization .
    • Method : Exposure to Propargite can lead to these symptoms .
    • Results : Symptoms of excessive exposure are eye and skin irritation, and possibly sensitization .
  • Toxic to Aquatic Life

    • Field : Environmental Science
    • Application : Propargite is highly toxic to amphibians, fish, and zooplankton .
    • Method : Exposure to Propargite can lead to harmful effects on aquatic life .
    • Results : It has potential carcinogenicity .
  • Residue Analysis

    • Field : Food Safety
    • Application : Propargite is evaluated for residues in food products .
    • Method : Analytical methods are used to determine both propargite and the metabolite t-butyl phenoxy cyclohexanol (TBPC) in beans (dry), walnuts and potato .
    • Results : The methods involved the acetonitrile extraction of residues in homogenized plant matrices .
  • Pesticide in Agriculture

    • Field : Agriculture
    • Application : Propargite is registered in a number of countries for control of mites on a wide range of fruit trees, nuts, vines, vegetables, ornamentals and field crops such as cotton, maize and peanuts .
    • Method : Propargite is applied to crops to control mites. It is effective against adult mites and nymphal mites, but has poor egg-killing effect .
    • Results : Effective control of mites on various crops has been reported .
  • Environmental Impact

    • Field : Environmental Science
    • Application : Propargite has been studied for its impact on the environment .

Safety And Hazards

Excessive exposure to Propargite can cause eye and skin irritation, and possibly sensitization . It is highly toxic to amphibians, fish, and zooplankton, and has potential carcinogenicity . It is considered to be severely irritating to both the skin and eyes, and dermal sensitization effects have been observed .

properties

IUPAC Name

[2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite
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InChI

InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-9-7-6-8-17(18)22-16-12-10-15(11-13-16)19(2,3)4/h1,10-13,17-18H,6-9,14H2,2-4H3
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InChI Key

ZYHMJXZULPZUED-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C
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Molecular Formula

C19H26O4S
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DSSTOX Substance ID

DTXSID4024276
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Molecular Weight

350.5 g/mol
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Physical Description

Propargite is a dark colored liquid. It is a wettable powder or water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide. Practically insoluble in water (10.5 mg/L). Used as an acaricide., Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS]
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Boiling Point

Decomposes. (USCG, 1999), Decomposes at about 200 °C prior to boiling
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Flash Point

82 °F (USCG, 1999)
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Solubility

Fully miscible with hexane, toluene, dichloromethane, methanol and acetone, In water, 0.215 mg/L at 25 °C
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Density

1.085 to 1.115 at 68 °F (USCG, 1999), 1.10 at 20 °C
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Vapor Pressure

0.00000004 [mmHg], 3X10-7 mm Hg at 25 °C
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Product Name

Propargite

Color/Form

Brownish-yellow, oily viscous liquid (tech.), Light to dark brown viscous liquid

CAS RN

2312-35-8
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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